3-[4-(cyclopentyloxy)phenyl]-3-[(3-phenylbutanoyl)amino]propanoic acid
Übersicht
Beschreibung
3-[4-(cyclopentyloxy)phenyl]-3-[(3-phenylbutanoyl)amino]propanoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CPAA and is a prodrug of fenofibrate. CPAA is a member of the fibrate class of drugs, which are used to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.
Wirkmechanismus
The mechanism of action of CPAA involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα by CPAA results in the upregulation of genes involved in lipid metabolism, leading to a decrease in triglyceride and cholesterol levels in the blood.
Biochemical and physiological effects:
CPAA has several biochemical and physiological effects, including the reduction of triglyceride and cholesterol levels in the blood. It has also been shown to have anti-inflammatory properties, which may contribute to its potential applications in cancer therapy. CPAA has been shown to have a good safety profile and is generally well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPAA in lab experiments is its well-established mechanism of action, which makes it a useful tool for studying lipid metabolism. However, one limitation of using CPAA is that it is a prodrug of fenofibrate, which means that its effects may be due to the active metabolite rather than CPAA itself.
Zukünftige Richtungen
There are several future directions for research on CPAA, including:
1. Investigating its potential applications in cancer therapy, particularly in combination with other anticancer drugs.
2. Studying its effects on other metabolic pathways, such as glucose metabolism.
3. Developing new formulations of CPAA that can improve its bioavailability and efficacy.
4. Investigating its potential applications in the treatment of other diseases, such as Alzheimer's disease.
5. Studying its long-term safety and efficacy in clinical trials.
Wissenschaftliche Forschungsanwendungen
CPAA has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its ability to treat dyslipidemia, a condition that increases the risk of cardiovascular disease. CPAA has also been studied for its potential applications in cancer therapy, as it has been shown to have anticancer properties.
Eigenschaften
IUPAC Name |
3-(4-cyclopentyloxyphenyl)-3-(3-phenylbutanoylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-17(18-7-3-2-4-8-18)15-23(26)25-22(16-24(27)28)19-11-13-21(14-12-19)29-20-9-5-6-10-20/h2-4,7-8,11-14,17,20,22H,5-6,9-10,15-16H2,1H3,(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIMCRZFXNWJNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC2CCCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Cyclopentyloxy)phenyl]-3-[(3-phenylbutanoyl)amino]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.